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Compound of Interest

Compound Name: Orpinolide

Cat. No.: B15600899

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of orpinolide, a
synthetic withanolide analog, in in vitro experimental settings. Orpinolide has demonstrated
potent antileukemic properties by disrupting cholesterol transport through the inhibition of the
oxysterol-binding protein (OSBP).[1][2][3][4][5][6] These guidelines are intended to assist
researchers in designing and executing experiments to investigate the biological effects of
orpinolide.

Quantitative Data Summary

The effective concentration of orpinolide can vary depending on the cell line and the duration
of the experiment. The following table summarizes the reported half-maximal effective
concentrations (ECso) and other working concentrations for orpinolide in various in vitro

assays.
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Cell Line Assay Type Duration Concentration  Reference
KBM7 (Chronic
Myeloid Cell Viability 72 hours 79.7 nM (ECso) [4][7]
Leukemia)
KBM7 Cell Viability 48 hours 182.7 nM (ECso) [4107]
mMRNA
KBM7 _ 6 hours 485 nM [4]
Sequencing
Quantitative
KBM7 _ 8 hours 1uM [4]
Proteomics
Cellular Thermal
KBM7 Shift Assay 2 hours 5uM [7]
(CETSA)
Cellular Thermal
Shift Assay
KBM7 (CETSA) with 4 hours 1uM [7]
HiBiT-tagged
OSBP
MV4;11 (Acute
Myeloid Cell Viability 72 hours 265.3 nM (ECso)  [4][7]
Leukemia)
Jurkat (T-cell
Acute -
) Cell Viability 72 hours 30.7 nM (ECso) [4171
Lymphoblastic
Leukemia)
LOUCY (T-cell
Acute N
_ Cell Viability 72 hours 158.5 nM (ECso)  [4][7]
Lymphoblastic
Leukemia)
MOLT4 (T-cell
Acute N
_ Cell Viability 72 hours 119.5nM (ECso0)  [4][7]
Lymphoblastic
Leukemia)
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Mechanism of Action

Orpinolide's primary mechanism of action is the inhibition of the oxysterol-binding protein
(OSBP).[1][2][3][5][6][9] OSBP is a key player in the transport of cholesterol and
phosphatidylinositol 4-phosphate (P14P) at the endoplasmic reticulum (ER)-Golgi membrane
contact sites.[1][4][5][6] By binding to OSBP, orpinolide disrupts Golgi homeostasis and
cholesterol biosynthesis, leading to cell death, particularly in leukemia cells that are dependent
on these metabolic processes.[1][3][4][5][6] While other withanolides have been shown to
modulate signaling pathways such as NF-kB, MAPK, and Whnt, the specific and potent action of
orpinolide is attributed to its effect on OSBP.[4][7]

maintains

localizes at facilitates disruption leads to

Golgi Homeostasis  ptiet it

Cholesterol Transport Leukemic Cell Death

Click to download full resolution via product page

Caption: Orpinolide's inhibitory action on OSBP disrupts cholesterol transport and Golgi
homeostasis, leading to leukemic cell death.

Experimental Protocols
Cell Viability Assay

This protocol is adapted from luminescence-based cell viability screenings.[4]

e Cell Seeding: Seed leukemia cells in 96-well plates at an appropriate density (e.g., 1 x 104
cells/well).

« Compound Preparation: Prepare a serial dilution of orpinolide in the appropriate cell culture
medium. A common starting concentration for an 8-point dose-response curve could be 10
UM
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Treatment: Add the diluted orpinolide to the cell plates. Include a vehicle control (e.g.,
DMSO).

Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a
humidified incubator with 5% CO-.

Viability Measurement: Use a commercial cell viability reagent (e.g., CellTiter-Glo®)
according to the manufacturer's instructions.

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle
control and calculate ECso values using appropriate software.
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Caption: A typical workflow for determining the ECso of orpinolide using a cell viability assay.

Cellular Thermal Shift Assay (CETSA)

This protocol is for assessing the direct binding of orpinolide to its target protein, OSBP, in
intact cells.[7]
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e Cell Culture and Treatment: Culture KBM7 cells to the desired confluency. Treat the cells
with orpinolide (e.g., 1-5 uM) or vehicle control for 2-4 hours.

e Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

e Heat Treatment: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-
65°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

» Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured
proteins.

o Western Blotting: Collect the supernatants containing the soluble proteins. Analyze the
protein levels of OSBP in each sample by Western blotting using an anti-OSBP antibody.

» Data Analysis: Compare the amount of soluble OSBP at different temperatures between the
orpinolide-treated and control samples. Increased thermal stability of OSBP in the presence
of orpinolide indicates direct binding.

Fluorescence Polarization (FP) Assay

This in vitro assay confirms the direct interaction between orpinolide and the sterol-binding
domain of OSBP.[7][9]

o Reagents: Purified recombinant GST-tagged sterol-binding domain of OSBP (OSBP-ORD)
and a fluorescently labeled cholesterol probe (e.g., 22-NBD-cholesterol).

o Assay Setup: In a microplate, mix the OSBP-ORD with the fluorescent probe.

o Competition: Add increasing concentrations of orpinolide to the wells.

¢ Incubation: Incubate the plate to allow the binding to reach equilibrium.

o Measurement: Measure fluorescence polarization using a suitable plate reader.

o Data Analysis: A decrease in fluorescence polarization with increasing concentrations of
orpinolide indicates that it is displacing the fluorescent probe and binding to the OSBP-
ORD.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15600899?utm_src=pdf-body
https://www.benchchem.com/product/b15600899?utm_src=pdf-body
https://www.benchchem.com/product/b15600899?utm_src=pdf-body
https://www.benchchem.com/product/b15600899?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2023.03.15.532743v1.full-text
https://www.researchgate.net/publication/381614114_Orpinolide_disrupts_a_leukemic_dependency_on_cholesterol_transport_by_inhibiting_OSBP
https://www.benchchem.com/product/b15600899?utm_src=pdf-body
https://www.benchchem.com/product/b15600899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Concluding Remarks

Orpinolide is a valuable tool for studying the role of cholesterol metabolism and Golgi function
in cancer, particularly leukemia. The provided dosage information and protocols offer a starting
point for in vitro investigations. Researchers are encouraged to optimize these protocols for
their specific cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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